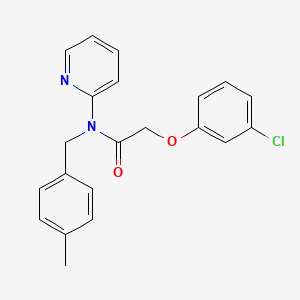![molecular formula C23H35ClN2O2 B11366525 4-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B11366525.png)
4-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BUTYL-N-[2-(4-CHLOROPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane ring substituted with a butyl group and a carboxamide group, which is further linked to a chlorophenyl and morpholine moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-N-[2-(4-CHLOROPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the butyl group: This step can be carried out using alkylation reactions.
Attachment of the carboxamide group: This involves the reaction of the cyclohexane derivative with an amine or amide precursor.
Linking the chlorophenyl and morpholine moieties: This step involves nucleophilic substitution reactions to introduce the chlorophenyl group, followed by the addition of the morpholine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-BUTYL-N-[2-(4-CHLOROPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-BUTYL-N-[2-(4-CHLOROPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-BUTYL-N-[2-(4-CHLOROPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-BUTYL-N-[2-(4-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE
- 4-BUTYL-N-[2-(4-BROMOPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE
- 4-BUTYL-N-[2-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE
Uniqueness
The uniqueness of 4-BUTYL-N-[2-(4-CHLOROPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C23H35ClN2O2 |
|---|---|
Molekulargewicht |
407.0 g/mol |
IUPAC-Name |
4-butyl-N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H35ClN2O2/c1-2-3-4-18-5-7-20(8-6-18)23(27)25-17-22(26-13-15-28-16-14-26)19-9-11-21(24)12-10-19/h9-12,18,20,22H,2-8,13-17H2,1H3,(H,25,27) |
InChI-Schlüssel |
NAHZRNXGSCUMAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(CC1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11366442.png)

![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11366448.png)
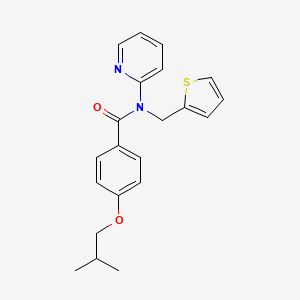
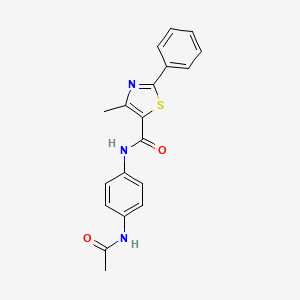
![N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B11366471.png)

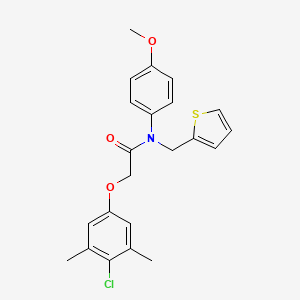
![3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B11366512.png)
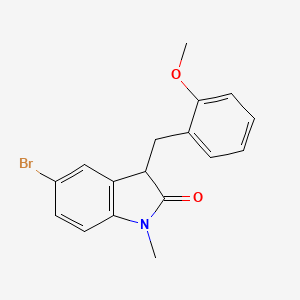
![2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11366527.png)

